N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-6-12-13(17(3)22(19,20)16(12)2)7-11(9)15-14(18)10-4-5-21-8-10/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUUKBKAYMORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CSC=C3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the benzo[c][1,2,5]thiadiazole core using palladium-catalyzed cross-coupling reactions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Benzo[c]Thiadiazole Cores
N-(3-(Benzo[d][1,3]Dioxol-5-yl)-3-Hydroxypropyl)Benzo[c][1,2,5]Thiadiazole-5-Carboxamide (CAS 1421456-15-6)
- Molecular Formula : C₁₇H₁₅N₃O₄S
- Molecular Weight : 357.4 g/mol
- Key Features: Retains the benzo[c]thiadiazole core but substitutes the thiophene group with a benzodioxol-hydroxypropyl chain. The absence of methyl/sulfone groups may reduce metabolic stability compared to the target compound. No biological data available .
3-(Trifluoromethoxy)-N-(1,3,6-Trimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-5-yl)Benzamide
- Key Features: Shares the same benzo[c]thiadiazole core and methyl/sulfone substituents as the target compound but replaces the thiophene-3-carboxamide with a trifluoromethoxy-benzamide group.
N-(2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)Benzo[c][1,2,5]Thiadiazole-5-Carboxamide (CAS 1796990-85-6)
Functional Analogs with Thiophene Carboxamide Moieties
Nitrothiophene Carboxamides ()
Two nitrothiophene carboxamides demonstrate structural and functional parallels:
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Purity : 42%
- Activity : Exhibits narrow-spectrum antibacterial action, likely targeting bacterial membrane integrity .
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Molecular Formula : C₁₄H₇F₂N₃O₃S₂
- Purity : 99.05%
- Activity : Higher purity correlates with improved efficacy against Gram-positive pathogens .
Comparative Table: Thiophene Carboxamide Derivatives
Pharmacological and Physicochemical Considerations
- Electronic Effects: The sulfone group in the target compound may increase polarity compared to non-sulfonated analogs, impacting solubility and target binding .
- Substituent Impact : Methyl groups in the target compound likely improve metabolic stability over analogs with hydroxyl or benzodioxol groups (e.g., CAS 1421456-15-6) .
- Biological Activity : While nitrothiophene carboxamides () show direct antibacterial effects, the target compound’s lack of a nitro group suggests a divergent mechanism, possibly targeting enzymes or receptors .
Biological Activity
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antiviral and antibacterial effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H19N3O3S with a molecular weight of 345.42 g/mol. It contains multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 g/mol |
| Purity | ≥95% |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzymes or by disrupting viral entry into host cells.
- Case Study : In a study evaluating various heterocyclic compounds for antiviral activity against HSV-1, derivatives showed up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Research Findings : A series of derivatives related to this compound were synthesized and tested against various bacterial strains. Some exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Example : Compounds were found to have minimum inhibitory concentrations (MICs) in the range of 4–32 μg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor for viral polymerases or bacterial enzymes.
- Membrane Disruption : It can disrupt the integrity of microbial membranes leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases may allow it to interfere with nucleic acid synthesis in pathogens.
Comparative Analysis of Similar Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide?
Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, or coupling reactions. Key steps include:
- Core heterocycle formation : The benzo[c][1,2,5]thiadiazole ring is constructed using sulfonamide precursors and dehydrating agents (e.g., POCl₃ or SOCl₂) to form the sulfone group .
- Thiophene-carboxamide coupling : The thiophene-3-carboxamide moiety is introduced via amide bond formation, often using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
- Methylation : Selective methylation at the 1,3,6-positions is achieved using methyl halides (e.g., CH₃I) under basic conditions (e.g., K₂CO₃) .
Validation : IR and ¹H/¹³C-NMR confirm functional groups (e.g., C=O at ~1650 cm⁻¹ and sulfone S=O at ~1300 cm⁻¹) and methyl group integration .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Answer:
- IR Spectroscopy : Focus on absorption bands for sulfone (S=O, ~1300–1350 cm⁻¹), amide (C=O, ~1640–1680 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- ¹H-NMR : Identify methyl singlets (δ 2.2–2.5 ppm for CH₃ groups), aromatic protons (δ 7.0–8.5 ppm for benzo-thiadiazole and thiophene), and amide NH (δ ~10 ppm, broad) .
- ¹³C-NMR : Confirm quaternary carbons in the benzo-thiadiazole ring (δ 140–160 ppm) and carbonyl carbons (δ ~165 ppm) .
- Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfone and amide cleavage .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when varying substituents on the benzo-thiadiazole core?
Answer: Contradictions often arise from steric/electronic effects of substituents:
- Steric hindrance : Bulky groups (e.g., 4-nitrophenyl in ) reduce yields by impeding coupling reactions. Use polar aprotic solvents (e.g., DMF) to enhance solubility .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, slowing nucleophilic substitution. Optimize reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., CuI for Ullmann-type couplings) .
- Validation : Compare TLC/HPLC retention times and HRMS data across derivatives to confirm structural integrity .
Q. What methodological strategies are recommended for assessing the compound’s biological activity, and how can molecular docking inform experimental design?
Answer:
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screening (e.g., MTT assay on cancer cell lines) using derivatives with varying substituents .
- Molecular docking :
- Target selection : Use proteins with known thiophene/benzothiadiazole interactions (e.g., COX-2 or EGFR kinases) .
- Docking software : Perform flexible ligand docking with AutoDock Vina or Schrödinger Suite, focusing on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .
- Validation : Correlate docking scores (e.g., GlideScore) with IC₅₀ values from assays. Discrepancies may indicate off-target effects or solubility issues .
Q. How can researchers optimize synthetic routes to improve scalability for preclinical studies?
Answer:
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
- Catalysis : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance regioselectivity and reduce side products .
- Process control : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to minimize over-reaction .
- Yield improvement : Implement flow chemistry for exothermic steps (e.g., methylations) to maintain temperature control and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
